1H-Indazole-1,5,6-triamine 1H-Indazole-1,5,6-triamine
Brand Name: Vulcanchem
CAS No.: 877471-83-5
VCID: VC15995254
InChI: InChI=1S/C7H9N5/c8-5-1-4-3-11-12(10)7(4)2-6(5)9/h1-3H,8-10H2
SMILES:
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol

1H-Indazole-1,5,6-triamine

CAS No.: 877471-83-5

Cat. No.: VC15995254

Molecular Formula: C7H9N5

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazole-1,5,6-triamine - 877471-83-5

Specification

CAS No. 877471-83-5
Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
IUPAC Name indazole-1,5,6-triamine
Standard InChI InChI=1S/C7H9N5/c8-5-1-4-3-11-12(10)7(4)2-6(5)9/h1-3H,8-10H2
Standard InChI Key REYMLAWIGQVECY-UHFFFAOYSA-N
Canonical SMILES C1=C2C=NN(C2=CC(=C1N)N)N

Introduction

Molecular Structure and Physicochemical Properties

Core Architecture

1H-Indazole-1,5,6-triamine (C₇H₉N₅) consists of an indazole scaffold—a bicyclic system comprising a benzene ring fused to a pyrazole—with amine groups at the 1-, 5-, and 6-positions (Figure 1) . The 1H-tautomer dominates due to thermodynamic stability, as observed in simpler indazole systems . The molecular weight is 163.18 g/mol, with a calculated partition coefficient (LogP) of -0.72, indicating moderate hydrophilicity.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number877471-83-5
Molecular FormulaC₇H₉N₅
Exact Mass163.0859 g/mol
Topological Polar SA108 Ų
Hydrogen Bond Donors3

Synthetic Methodologies

Hypothesized Routes Based on Indazole Chemistry

Although no direct synthesis of 1H-indazole-1,5,6-triamine has been reported, analogous indazole derivatives provide plausible pathways:

Aryne Annulation with Functionalized Hydrazones

The one-pot N-chlorosuccinimide (NCS)-mediated reaction between 1,1-dialkylhydrazones and ortho-(trimethylsilyl)aryl triflates generates 1-alkylindazoles . Adapting this method, a triamine-substituted hydrazone precursor could undergo cyclization with in situ-generated benzyne to yield the target compound. For example, using a hydrazone pre-functionalized with protected amines might allow post-synthesis deprotection to reveal the triamine groups.

Cyclocondensation of 1,3-Dicarbonyl Derivatives

Multi-substituted cyclohexanones treated with hydrazine hydrate form tetrahydroindazole derivatives, as demonstrated in the synthesis of antibacterial 4,5,6,7-tetrahydro-1H-indazoles . Introducing amine groups at strategic positions during the cyclohexanone synthesis stage—via nitro reduction or Buchwald–Hartwig amination—could provide a route to 1,5,6-triamine substitution.

Table 2: Comparative Analysis of Indazole Synthesis Strategies

MethodYield RangeKey AdvantagesLimitations for Triamine Synthesis
Aryne Annulation 60–83%One-pot protocolRequires protected amine precursors
Cyclocondensation 65–81%ScalabilityMulti-step functionalization needed
Pd-Catalyzed CouplingN/ADirect C–N bond formationUntested for triamine systems

Spectroscopic Characterization

Predicted Spectral Signatures

Extrapolating from structurally related compounds :

  • IR Spectroscopy: N–H stretching vibrations at 3346–3292 cm⁻¹; C=N stretches near 1641 cm⁻¹.

  • ¹H NMR: Three exchangeable singlets (δ 12.32, 5.33, 5.55 ppm) for NH and OH groups; aromatic protons between δ 6.73–7.87 ppm.

  • ¹³C NMR: Quaternary carbons adjacent to amines at δ 109–133 ppm; carbonyl signals absent due to lack of acetyl groups.

Biological and Chemical Applications

Materials Science Applications

The conjugated π-system and multiple hydrogen-bonding sites make this compound a candidate for:

  • Organic semiconductors in thin-film transistors

  • Ligands in catalytic metal-organic frameworks (MOFs)

  • Crosslinking agents in epoxy resins

Future Research Directions

  • Synthetic Optimization: Develop protected hydrazone precursors for one-pot annulation.

  • ADMET Profiling: Assess bioavailability and toxicity using in silico models.

  • Catalytic Applications: Screen MOF formulations for gas storage capacity.

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